N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core, a bicyclic heterocycle containing sulfur and nitrogen atoms. At position 5, a carboxamide group is attached, which is further substituted with a 2-(furan-2-yl)-2-morpholinoethyl side chain. The morpholine moiety (a six-membered ring with one nitrogen and two oxygen atoms) enhances solubility and bioavailability, while the furan group may facilitate π-π interactions in biological or material science applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-7-24-16)21-5-8-23-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHKQOUBLVJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur sources.
Introduction of the Furan Ring: The furan ring can be introduced via a substitution reaction, where a suitable furan derivative reacts with the benzo[c][1,2,5]thiadiazole intermediate.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced to form dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: The morpholine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its anticancer properties, particularly in targeting tumor hypoxia.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and angiogenesis, particularly in cancer cells.
Comparison with Similar Compounds
Neuropilin-1 (NRP1) Antagonists
- EG00229: A benzo[c][1,2,5]thiadiazole derivative with a sulfonamido group at position 4 and a thiophene-carboxamide substituent. It inhibits the NRP1/VEGF-A interaction, critical in angiogenesis and cancer progression. Unlike the target compound, EG00229 lacks the morpholinoethyl-furan group but shares the benzo[c][1,2,5]thiadiazole core, highlighting the scaffold’s versatility in targeting protein-protein interactions .
- Benzimidazole-based Inhibitors : These compounds (e.g., N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide) replace the thiadiazole core with a benzimidazole. The carboxamide group is retained, but the absence of a fused thiadiazole ring may reduce electronic conjugation and alter binding specificity .
Anticancer Thiadiazole/Thiazole Derivatives
- Thiadiazole Derivatives (Compounds 7b and 11): Synthesized from thioamide precursors, these derivatives exhibit potent activity against HepG-2 hepatocellular carcinoma (IC₅₀ = 1.61–1.98 µg/mL). Their structures include thiazole or 1,3,4-thiadiazole cores, differing from the fused benzo[c][1,2,5]thiadiazole in the target compound. The morpholinoethyl group in the target may improve pharmacokinetics compared to simpler alkyl/aryl substituents in these analogs .
Physicochemical and Pharmacokinetic Properties
The morpholinoethyl group in the target compound likely enhances water solubility and bioavailability compared to analogs with hydrophobic substituents (e.g., EG00229’s sulfonamido-thiophene group). The furan-2-yl moiety may contribute to metabolic stability, as furans are less prone to oxidation than thiophenes. In contrast, 1,3,4-thiadiazole derivatives often exhibit lower solubility due to their compact, non-fused structures .
Comparative Data Table
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its unique structure and potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Compound Overview
This compound features a furan ring, a morpholine moiety, and a benzo[c][1,2,5]thiadiazole core. This structural combination is believed to contribute significantly to its biological activity. The compound is classified under benzo[c][1,2,5]thiadiazoles, which are recognized for their diverse applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[c][1,2,5]thiadiazole Core : This can be achieved through cyclization reactions involving o-phenylenediamine and sulfur sources.
- Introduction of the Furan Ring : A suitable furan derivative is reacted with the benzo[c][1,2,5]thiadiazole intermediate via substitution reactions.
- Attachment of the Morpholine Moiety : This step involves a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate intermediate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of thiadiazole have shown promising activity against various cancer cell lines. Notably:
- In vitro Studies : Compounds exhibiting similar structures demonstrated IC50 values in the micromolar range against cancer cells (e.g., IC50 = 1.55 μM for related compounds) .
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of cell signaling pathways.
Antiviral Activity
The compound's structural components suggest potential antiviral activity as well. Related furan derivatives have been evaluated for their efficacy against viral infections:
- SARS-CoV-2 Inhibition : Some derivatives have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease with significant potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Furan Ring Presence | Enhances interaction with biological targets |
| Morpholine Moiety | Influences solubility and bioavailability |
| Thiadiazole Core | Contributes to anticancer and antiviral properties |
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Antimicrobial Activity : Certain thiadiazole derivatives demonstrated significant antimicrobial properties against various pathogens .
- Analgesic and Anti-inflammatory Effects : Some derivatives were screened for analgesic and anti-inflammatory activities, showing promising results in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
